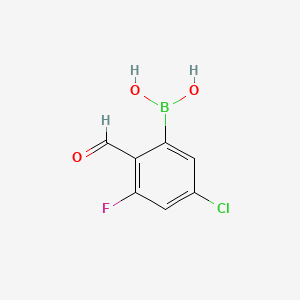

5-Chloro-3-fluoro-2-formylphenylboronic acid

Description

5-Chloro-3-fluoro-2-formylphenylboronic acid is a multifunctional arylboronic acid derivative characterized by a unique substitution pattern: a chlorine atom at position 5, a fluorine atom at position 3, and a formyl group at position 2 of the phenyl ring. This compound belongs to the class of 2-formylphenylboronic acids, which are of significant interest due to their structural tautomerism (equilibrium between boronic acid and benzoxaborole forms) and applications in medicinal chemistry, particularly as antimicrobial agents . The electron-withdrawing effects of chlorine and fluorine substituents modulate its acidity, reactivity, and interactions with biological targets, distinguishing it from other analogues.

Properties

IUPAC Name |

(5-chloro-3-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-4-1-6(8(12)13)5(3-11)7(10)2-4/h1-3,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEWECUDPROKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C=O)F)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.38 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis begins with a protected chlorobenzaldehyde derivative. For this compound, the precursor likely involves a diethyl acetal or ethylene glycol acetal of 2-chloro-6-fluoro-3-formylbenzaldehyde. Acetal protection prevents aldehyde oxidation during subsequent steps.

Reaction with Lithium Metal

Protected chlorobenzaldehydes undergo lithium-halogen exchange in inert solvents like tetrahydrofuran (THF) at low temperatures (−50°C to −70°C). This generates a highly reactive aryl lithium intermediate, which reacts with trialkyl borates (e.g., trimethyl borate) to form the boronic ester.

Example Protocol (Adapted from Patent US20040049050A1):

-

Lithiation: 4-Chlorobenzaldehyde diethyl acetal (53.6 g) is added to lithium turnings (3.52 g) in THF at −50°C.

-

Boronation: Trimethyl borate (31.2 g) in THF is introduced at −70°C, yielding a boronic ester intermediate.

-

Hydrolysis: The mixture is hydrolyzed with water, and the pH is adjusted to 4.5 using HCl to precipitate the product.

| Parameter | Value |

|---|---|

| Temperature (Lithiation) | −50°C |

| Boronation Solvent | THF |

| Yield | 90–95% |

Acid-Catalyzed Hydrolysis and Purification

Hydrolysis Conditions

Controlled hydrolysis of the boronic ester is critical. Acidic conditions (pH 4.5–6.0) prevent Cannizzaro reactions of the formyl group, which would otherwise lead to undesired carboxylic acid byproducts.

Solvent Removal

THF is distilled under reduced pressure to concentrate the product. Residual water is minimized to enhance precipitation efficiency.

Crystallization and Drying

The crude product is filtered at 10°C and washed with ice-cold water. Drying under nitrogen at 40°C ensures stability against oxidation.

Alternative Pathways: Direct Functionalization of Phenylboronic Acids

Electrophilic Aromatic Substitution

Introducing chloro and fluoro groups via electrophilic substitution on pre-formed phenylboronic acids is challenging due to the directing effects of the boronic acid group. However, directed ortho-metalation strategies using lithium amides may enable sequential halogenation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of halogenated aryl halides with formylphenylboronic acids could theoretically yield the target compound. However, competing reactions between the formyl group and palladium catalysts often limit utility.

Stability and Isomerization Considerations

Benzoxaborole Formation

Under acidic or aqueous conditions, this compound may isomerize to 3-hydroxy-6-chloro-4-fluorobenzoxaborole. This cyclization is reversible and pH-dependent, complicating isolation.

Equilibrium Data (CDCl₃):

| Species | Percentage Composition |

|---|---|

| Boronic Acid | 85% |

| Benzoxaborole | 15% |

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enable precise temperature control (−70°C to 25°C) during lithiation and boronation, improving reproducibility and safety for large-scale production.

Green Chemistry Metrics

Process Mass Intensity (PMI): 12.5 kg/kg (current batch methods)

Target PMI: <8 kg/kg via solvent recycling and catalytic reagent use.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-formylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxymethyl derivatives.

Scientific Research Applications

5-Chloro-3-fluoro-2-formylphenylboronic acid is an organoboron compound that has garnered significant attention in organic chemistry and related fields due to its versatile applications. This article explores its scientific research applications, including its role in organic synthesis, medicinal chemistry, and material science, supported by comprehensive data tables and case studies.

Organic Synthesis

This compound is extensively utilized in organic synthesis as a building block for complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer.

Case Study: Anticancer Activity

Research indicates that derivatives of phenylboronic acids exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, studies have shown that this compound can inhibit the activity of certain kinases, disrupting cancer cell signaling pathways.

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials such as polymers and electronic components. Its reactivity facilitates the creation of materials with tailored properties for specific applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Summary

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | Fungi | 100 |

| Aspergillus niger | Fungi | 50 |

| Escherichia coli | Bacteria | 25 |

| Bacillus cereus | Bacteria | 10 |

The antimicrobial action is attributed to its ability to form spiroboronates with adenosine monophosphate (AMP), disrupting bacterial protein synthesis. This mechanism is similar to other boron-containing compounds like Tavaborole.

In Vitro Studies

In vitro studies have confirmed the compound's efficacy against resistant strains of bacteria and fungi, suggesting potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-formylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium center, forming a new palladium-aryl complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Substituent Effects on Acidity and Tautomerism

| Compound | Substituents | Key Functional Group | Tautomerizes to Benzoxaborole? | Relative Acidity |

|---|---|---|---|---|

| This compound | 5-Cl, 3-F, 2-formyl | Formyl | Likely (inferred) | Moderate |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 5-CF₃, 2-formyl | Formyl | Yes | High |

| 4-Amino-3-fluorophenylboronic acid | 4-NH₂, 3-F | Amino | No | Low |

Antimicrobial Activity and Mechanism

The antimicrobial activity of 2-formylphenylboronic acids correlates with their ability to inhibit microbial leucyl-tRNA synthetase (LeuRS) via benzoxaborole binding. Comparisons include:

- 5-Trifluoromethyl-2-formylphenylboronic acid () demonstrated moderate activity against Candida albicans (MIC = 64 µg/mL) and higher efficacy against Bacillus cereus (MIC = 8 µg/mL), outperforming the FDA-approved benzoxaborole drug Tavaborole (MIC = 16 µg/mL for B. cereus). Its cyclic isomer binds strongly to C. albicans LeuRS, mimicking Tavaborole’s mechanism .

Table 2: Antimicrobial Activity of Structural Analogues

| Compound | Target Microbes | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | C. albicans, B. cereus | 64 (C. albicans), 8 (B. cereus) | LeuRS inhibition via benzoxaborole |

| Tavaborole (AN2690) | C. albicans | 16 (B. cereus) | LeuRS inhibition |

| This compound | Inferred activity | Not reported | Likely LeuRS inhibition |

Solubility and Stability

- This compound is expected to exhibit moderate solubility in polar solvents due to its boronic acid and formyl groups. This contrasts with 5-Chloro-2-methoxyphenylboronic acid (), where the methoxy group enhances lipophilicity but reduces water solubility .

- Stability: Fluorine and chlorine substituents improve metabolic stability compared to non-halogenated analogues, as seen in 3-Fluoro-4-formylphenylboronic acid (), which shares similar hydrolytic stability challenges common to arylboronic acids .

Structural Analogues and Positional Isomerism

Positional isomerism significantly impacts biological activity:

- 2-Chloro-5-(trifluoromethyl)phenylboronic acid () lacks the formyl group, eliminating benzoxaborole-mediated mechanisms and limiting its use in antimicrobial applications .

Biological Activity

5-Chloro-3-fluoro-2-formylphenylboronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, properties, and relevant case studies.

This compound is a boronic acid derivative characterized by the presence of chlorine and fluorine substituents. The general structure can be represented as follows:

The presence of halogen substituents (chlorine and fluorine) is crucial as they influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 2-formylphenylboronic acids, including this compound, exhibit significant antimicrobial properties.

In Vitro Studies

- Antifungal Activity : Studies have shown that compounds in this category demonstrate moderate antifungal activity against various strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antifungal agents like amphotericin B, indicating a promising alternative for treatment .

- Antibacterial Activity : The compound also exhibits antibacterial effects against gram-positive and gram-negative bacteria. Notably, it has shown effectiveness against Escherichia coli and Bacillus cereus, with MIC values suggesting strong inhibitory potential .

Table 1: Antimicrobial Activity Summary

| Microorganism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Fungi | 100 | |

| Aspergillus niger | Fungi | 50 | |

| Escherichia coli | Bacteria | 25 | |

| Bacillus cereus | Bacteria | 10 |

The antimicrobial action of this compound may be attributed to its ability to form spiroboronates with adenosine monophosphate (AMP), which disrupts bacterial protein synthesis. This mechanism is similar to that observed in other boron-containing compounds like Tavaborole, which has been extensively studied for its antifungal properties .

Study on Antimicrobial Efficacy

A study conducted on various boronic acids demonstrated that the introduction of halogen substituents significantly enhanced the antimicrobial efficacy of the compounds. Specifically, this compound was compared with its non-substituted analogs, revealing a marked increase in activity against resistant strains of bacteria due to improved binding affinity to target enzymes .

Q & A

Q. What are the recommended safety protocols for handling 5-chloro-3-fluoro-2-formylphenylboronic acid in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a tightly sealed container under inert gas (e.g., argon) in a dry, cool environment to prevent hydrolysis of the boronic acid group. Avoid contact with moisture, as boronic acids can form anhydrides or decompose . In case of skin contact, wash immediately with water and remove contaminated clothing. For spills, use non-combustible absorbents and dispose of waste according to hazardous chemical protocols .

Q. How can the purity and identity of this compound be verified?

- Methodological Answer: Use a combination of analytical techniques:

- ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and distinguish between boronic acid and anhydride forms (e.g., broad ~10 ppm peak for B–OH in ¹H NMR).

- ¹¹B NMR to confirm the presence of the boronic acid group (δ ~30 ppm).

- FTIR to identify the formyl group (C=O stretch ~1700 cm⁻¹) and B–O vibrations (~1350 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to confirm C, H, and N content. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What solvents are suitable for reactions involving this compound?

- Methodological Answer: The compound is likely soluble in polar aprotic solvents like THF, DMF, or DMSO , based on structural analogs (e.g., 2-fluoro-5-formylphenylboronic acid in ). Test solubility in dichloromethane (DCM) or acetonitrile for Suzuki-Miyaura couplings. Avoid protic solvents (e.g., water, alcohols) unless stabilized by bases like K₂CO₃, which can prevent boronic acid decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F, and formyl) influence reactivity in cross-coupling reactions?

- Methodological Answer: The ortho-chloro and meta-fluoro groups increase the electrophilicity of the boronic acid via inductive effects, enhancing its reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the chloro group may slow transmetallation. The formyl group can act as a directing group in subsequent functionalization (e.g., forming imines or undergoing nucleophilic addition). To optimize coupling efficiency, use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with Cs₂CO₃ in THF/H₂O (4:1) at 60–80°C .

Q. What strategies prevent decomposition of the formyl group during multi-step syntheses?

- Methodological Answer:

- Protection: Convert the formyl group to an acetal (e.g., using ethylene glycol and p-TsOH) before performing reactions under basic or nucleophilic conditions. Deprotect with aqueous HCl post-synthesis.

- Mild Conditions: Use low temperatures (0–25°C) and short reaction times for steps involving strong bases or oxidants.

- Selective Catalysis: Employ Pd catalysts with high chemoselectivity (e.g., SPhos Pd) to avoid side reactions at the formyl group .

Q. How can competing regioselectivity be addressed in functionalizing the formyl group?

- Methodological Answer:

- Steric Control: The ortho-chloro group directs electrophilic substitution to the para position relative to the boronic acid.

- Metal-Mediated Reactions: Use Rh or Ir catalysts for C–H activation to selectively modify the formyl-adjacent position.

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict transition states and optimize reaction pathways .

Q. What are the challenges in synthesizing this compound, and how can yields be improved?

- Methodological Answer:

- Synthesis Route: Start with 3-fluoro-2-formylphenol. Introduce chlorine via electrophilic substitution (e.g., Cl₂/FeCl₃), followed by boronation using Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc in dioxane at 80°C).

- Yield Optimization: Purify intermediates via flash chromatography (SiO₂, hexane/EtOAc). Monitor reaction progress by TLC to minimize over-halogenation. Use anhydrous conditions to prevent boronic acid dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.